Sulfapyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

2.35e-01 g/L

Synonyms

Canonical SMILES

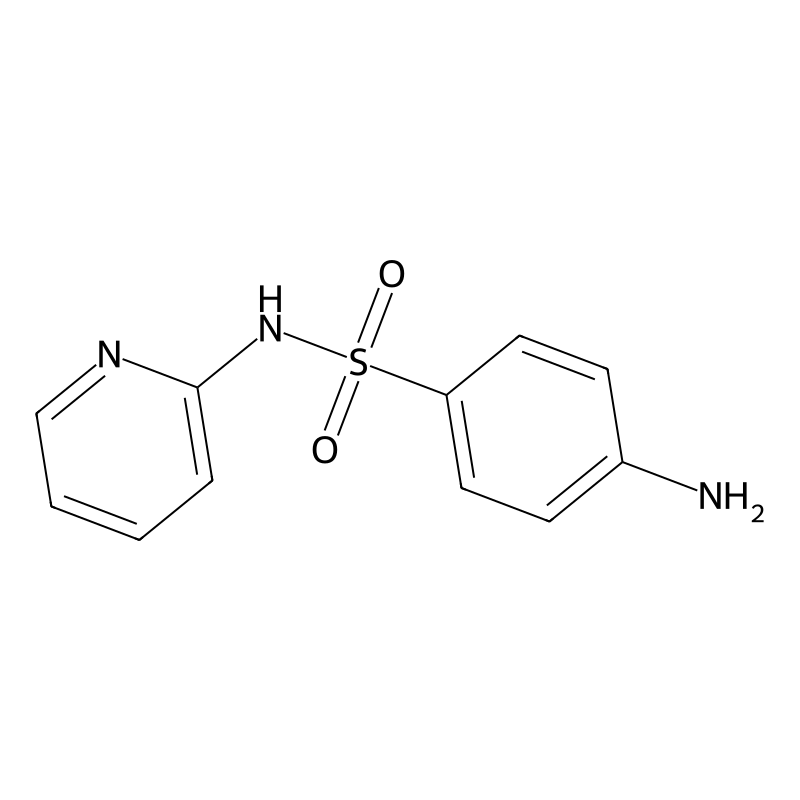

Sulfapyridine is a sulfanilamide antibacterial medication, originally discovered in the late 1930s by Lionel Whitby at May & Baker Ltd. It was one of the first sulfonamide antibiotics and was historically used to treat various bacterial infections. Although its use in humans has declined, it remains relevant in veterinary medicine and for specific conditions like linear IgA disease. The chemical formula for sulfapyridine is , with a molar mass of approximately 249.29 g/mol. Its structure contains a pyridine ring, which contributes to its unique pharmacological properties .

Sulfapyridine can cause various side effects, including nausea, vomiting, diarrhea, skin rashes, and allergic reactions [6]. It can also increase sun sensitivity [6]. Due to these potential side effects and the availability of safer alternatives, its use in human medicine has diminished.

Note

The information in this analysis is derived from the following scientific sources:

Studying Drug Metabolism:

- Scientists utilize a stable isotope-labeled version of sulfapyridine, Sulfapyridine-d4, to investigate its metabolic pathways in the human body. This labeled form allows researchers to track the breakdown products and understand how the body processes the drug [].

- This research contributes to optimizing drug dosage, identifying potential side effects, and personalizing treatment regimens based on individual metabolism.

Unveiling Mechanisms of Action:

- Sulfapyridine serves as a valuable tool to elucidate the intricate biochemical and physiological effects of sulfonamides, the class of antibiotics it belongs to. Studying its mechanism of action helps researchers understand how these drugs combat bacterial infections [].

- Research focuses on how sulfapyridine binds to and inhibits the enzyme dihydropteroate synthase, a crucial component in bacterial cell wall synthesis. This inhibition disrupts bacterial growth and ultimately kills them [].

Investigating Pharmacokinetics in Animals:

- Sulfapyridine's well-defined properties make it a suitable candidate for studying the pharmacokinetics of antimicrobial agents in animal models. Pharmacokinetics explores how drugs are absorbed, distributed, metabolized, and excreted by the body [].

- By analyzing sulfapyridine's movement through an animal's system, researchers gain insights into the behavior of similar drugs, paving the way for developing new and more effective antibiotics.

Sulfapyridine functions primarily as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin diphosphate to produce 7,8-dihydropteroate, an essential precursor for folate synthesis in bacteria. By inhibiting this enzyme, sulfapyridine effectively disrupts bacterial growth by preventing the synthesis of nucleic acids necessary for cell division .

In addition to its antibacterial activity, sulfapyridine has been studied for its potential antioxidant properties and interactions with free radicals, which may contribute to its biological effects .

Sulfapyridine can be synthesized through several methods, including:

- Condensation Reactions: The primary method involves the condensation of 4-amino-benzenesulfonamide with pyridine-2-carboxaldehyde.

- Refluxing: The reaction mixture is typically refluxed in an appropriate solvent to facilitate the formation of sulfapyridine.

- Purification: The crude product can be purified using recrystallization techniques.

These methods leverage the reactivity of the amino and aldehyde functional groups to form the sulfanilamide structure characteristic of sulfapyridine .

Sulfapyridine has several applications:

- Veterinary Medicine: It is used to treat infections in animals.

- Inflammatory Diseases: It is employed in managing linear IgA disease due to its anti-inflammatory properties.

- Research: Sulfapyridine serves as a model compound in studies exploring sulfonamide mechanisms and interactions with biological systems .

Studies have shown that sulfapyridine interacts with various biological molecules, influencing both drug metabolism and efficacy. For example:

- Protein Binding: Sulfapyridine exhibits significant protein binding, which affects its pharmacokinetics.

- Metabolic Pathways: It is metabolized by enzymes that can also process other drugs, leading to potential drug-drug interactions.

- Adverse Reactions: The compound has been linked to serious side effects such as hypersensitivity reactions and hematological disorders .

Sulfapyridine shares structural similarities with other sulfonamide antibiotics but possesses unique characteristics that differentiate it from these compounds. Below are some similar compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Sulfanilamide | Basic sulfonamide | First sulfonamide discovered; broad-spectrum activity |

| Sulfasalazine | Azo compound | Combines mesalamine with sulfapyridine; used for inflammatory bowel disease |

| Trimethoprim | Dihydrofolate reductase inhibitor | Often used in combination with sulfamethoxazole for synergistic effects |

| Sulfamethoxazole | Sulfonamide | Commonly paired with trimethoprim for urinary tract infections |

Sulfapyridine's unique pyridine ring structure allows it to exhibit specific antibacterial properties that differ from those of other sulfonamides, particularly in its solubility profile and interaction with biological systems .

Molecular Structure and Formula (C₁₁H₁₁N₃O₂S)

Sulfapyridine possesses the molecular formula C₁₁H₁₁N₃O₂S with a molecular weight of 249.289 grams per mole [1] [2] [3] [4]. The compound consists of a pyridine ring system connected to a 4-aminobenzenesulfonamide moiety, specifically characterized as 4-amino-N-(2-pyridinyl)benzenesulfonamide [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is N-pyridin-2-ylbenzenesulfonamide [1].

The molecular structure exhibits achiral stereochemistry with no defined stereocenters, resulting in no optical activity [4]. The compound demonstrates an imide configuration rather than the amide form typically observed in other sulfonamide compounds [5]. This structural characteristic significantly influences the compound's physicochemical behavior and crystal packing arrangements.

The chemical structure includes three nitrogen atoms, two oxygen atoms, and one sulfur atom integrated within the carbon framework [1] [2] [3] [4]. The sulfonamide functional group (-SO₂NH-) serves as the primary pharmacophore, while the pyridine ring contributes to the compound's basicity and hydrogen bonding capabilities.

Physical Characteristics

Melting Point (191-193°C)

Sulfapyridine exhibits a well-defined melting point range of 191-193°C [6] [7], indicating good thermal stability under normal conditions. This melting point corresponds to approximately 464.98-466.00 Kelvin [8], with the compound maintaining structural integrity until reaching these temperatures.

The melting behavior provides important insights into the compound's polymorphic nature, as different crystalline forms may exhibit distinct melting points. The narrow melting point range suggests relatively pure crystalline material with consistent intermolecular interactions across the crystal lattice.

Solubility Profile

Sulfapyridine demonstrates notably poor aqueous solubility, with water solubility measured at less than 0.1 grams per 100 milliliters at 22°C [6] [9]. This limited water solubility represents a significant pharmaceutical challenge, historically contributing to the compound's clinical limitations due to potential crystallization within the urinary tract [10].

The compound exhibits enhanced solubility in organic solvents, particularly dimethyl sulfoxide and methanol, both classified as slightly soluble [6] [11]. Historical data indicates solubility in alcohol at a ratio of 1:440 [12]. The pH-dependent solubility characteristics allow for improved dissolution in both acidic and basic aqueous solutions [12], reflecting the amphoteric nature of the sulfonamide functionality.

Solubility studies have demonstrated that sulfapyridine can be solubilized effectively using dimethyl sulfoxide as a co-solvent, with applications in pharmaceutical formulations requiring enhanced bioavailability [11]. The compound's poor water solubility necessitates careful consideration of formulation strategies for any potential therapeutic applications.

Stability Parameters

Sulfapyridine exhibits remarkable thermal stability under dry conditions, remaining stable when subjected to 60°C dry heat for three months [13] [14]. Similarly, combined temperature and humidity conditions (40°C at 75% relative humidity) produce no observable degradation over the same timeframe [13] [14].

However, the compound demonstrates significant instability under specific stress conditions. Acidic environments prove particularly destructive, with 21.56% degradation observed when exposed to 0.1 M hydrochloric acid at 60°C for 24 hours [13] [14]. The degradation products appear at retention times of 1.941 and 2.730 minutes in high-performance liquid chromatography analysis [13] [14].

Photolytic conditions represent the most severe stability challenge, with 28.57% degradation occurring under ultraviolet-visible light exposure [13] [14]. The photodegradation process generates multiple degradation products appearing at retention times of 1.941, 2.553, and 5.136 minutes [13] [14]. Photodegradation mechanisms include photo-induced hydrolysis, photo-oxidation, and desulfuration reactions [14].

Notably, sulfapyridine demonstrates stability under oxidative conditions, remaining unchanged when exposed to both 3% and 20% hydrogen peroxide solutions [13] [14]. Alkaline conditions (1 M sodium hydroxide) also produce no observable degradation [13] [14].

The compound exhibits gradual color changes upon prolonged light exposure, slowly darkening from its original white or off-white appearance [6] [12]. Optimal storage conditions require protection from light in sealed, dry containers at room temperature [6].

Crystalline Properties

Polymorphic Forms

Sulfapyridine exhibits extensive polymorphism, with at least six distinct crystalline forms documented in the scientific literature [5] [15] [16] [17]. This polymorphic behavior significantly impacts the compound's physicochemical properties and pharmaceutical performance.

Form II crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell [5] [15]. The unit cell parameters are a = 0.6722(1) nanometers, b = 2.0593(5) nanometers, c = 0.8505(1) nanometers, and β = 101.14(1) degrees [5].

Form III adopts the monoclinic space group C2/c containing eight molecules per unit cell [5] [18] [15] [19]. The crystallographic parameters include a = 1.2830(2) nanometers, b = 1.1714(3) nanometers, c = 1.5400(3) nanometers, and β = 94.12(1) degrees [5] [19].

Form V crystallizes in the orthorhombic space group Pbca with sixteen molecules per unit cell [5] [15]. The unit cell dimensions are a = 2.4722(10) nanometers, b = 1.5710(15) nanometers, and c = 1.2147(7) nanometers [5].

Form VI represents a unique polymorphic variant crystallizing in the monoclinic space group P2₁/n [16]. This form contains two different tautomeric forms within the asymmetric unit, creating interpenetrating two- and three-dimensional hydrogen-bonded networks [16].

The compound also exhibits glass-forming tendencies, with an amorphous form demonstrating a glass transition temperature of 56.9°C [17]. This glassy state provides alternative solid-state properties that may influence dissolution and bioavailability characteristics.

Solvate Formation

Sulfapyridine readily forms crystalline solvates with various organic solvents, demonstrating the compound's propensity for incorporating solvent molecules into its crystal structure [18]. The ability to form solvates provides insights into the intermolecular interactions governing crystal packing.

Dioxane solvates adopt the stoichiometry C₁₁H₁₁N₃O₂S·C₄H₈O₂, with the solvent molecules exhibiting disorder within the crystal structure [18]. This disorder reflects the flexibility of the dioxane molecules within the crystal cavities.

Tetrahydrofuran solvates form with the composition C₁₁H₁₁N₃O₂S·C₄H₈O, also displaying solvent molecule disorder [18]. The formation of these solvates demonstrates the compound's ability to accommodate different cyclic ether solvents within its crystal lattice.

A notable piperidinium salt solvate crystallizes with the formula C₅H₁₂N⁺·C₁₁H₁₀N₃O₂S⁻ [18]. This ionic form represents a distinct solid-state modification that may exhibit different solubility and stability characteristics compared to the neutral polymorphs.

Complex solvates with metal ions have been characterized, including a bismuth complex with the formula [BiCl₃(C₁₁H₁₁N₃O₂S)₃] [20] [21]. This complex crystallizes in the trigonal space group R3, exhibiting distorted octahedral geometry around the bismuth center [20] [21].

X-ray Crystallographic Analysis

Comprehensive X-ray crystallographic studies have provided detailed structural information for multiple sulfapyridine polymorphs [5] [19] [16]. These analyses reveal significant conformational differences between polymorphic forms, classifying the system as exhibiting conformational polymorphism [5].

Single crystal X-ray diffraction studies demonstrate that bond lengths and bond angles remain consistent across different polymorphic forms, while torsion angles differ significantly [5]. This conformational flexibility allows the molecule to adopt different three-dimensional arrangements in various crystal forms.

Powder diffraction patterns have been computer-generated for different polymorphic forms, providing standard reference patterns for polymorph identification [5]. These patterns serve as essential tools for pharmaceutical quality control and polymorph screening applications.

The crystallographic analyses reveal that sulfapyridine consistently adopts the imide configuration across all characterized polymorphic forms [5]. This structural preference distinguishes sulfapyridine from other sulfonamide compounds that typically exhibit amide configurations.

Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements [18] [16]. Three-dimensional hydrogen bonding networks exist in all characterized structures, typically involving at least one sulfone oxygen atom and the aniline nitrogen atom [18]. These intermolecular interactions significantly influence the stability and physical properties of different polymorphic forms.

The refinement factors for various crystal structure determinations range from R = 0.045 to R = 0.063 [5], indicating high-quality structural data suitable for detailed molecular analysis. These refinements provide confidence in the reported structural parameters and support the observed polymorphic behavior.

Classical Synthetic Routes

The classical synthesis of sulfapyridine has relied predominantly on traditional organic chemistry approaches that have been well-established since the early development of sulfonamide antibiotics. The foundational method involves the reaction of 2-aminopyridine with para-acetylaminobenzene sulfonyl chloride, which has served as the cornerstone for sulfapyridine production for several decades [1] [2].

The classical Ullmann-type coupling reaction represents one of the most significant historical approaches for sulfapyridine synthesis. This methodology involves the copper-mediated coupling of aryl halides with nucleophilic nitrogen-containing compounds. In the specific case of sulfapyridine, the reaction proceeds through the coupling of appropriately substituted aryl halides with 2-aminopyridine derivatives under elevated temperature conditions [3]. The Ullmann reaction has demonstrated remarkable versatility, allowing for the formation of carbon-nitrogen bonds essential for sulfonamide construction.

Classical synthetic routes typically employ conventional heating methods and require extended reaction times ranging from several hours to multiple days [4] [5]. These traditional approaches often necessitate the use of stoichiometric amounts of copper catalysts and elevated temperatures, typically between 110-130°C, to achieve satisfactory conversion rates. The classical methods have established themselves through decades of optimization and refinement, providing reliable pathways for sulfapyridine synthesis despite their inherent limitations in terms of energy efficiency and environmental impact.

Table 1: Physical and Chemical Properties of Sulfapyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂S | NIST WebBook, ChemSpider [6] [7] |

| Molecular Weight (g/mol) | 249.289 | NIST WebBook, Multiple sources [6] [8] |

| Melting Point (°C) | 191-193 | Sigma-Aldrich, Cheméo [8] [9] |

| Boiling Point (°C) | 473.5 ± 51.0 (at 760 mmHg) | Cheméo calculated property [9] |

| Water Solubility | <0.1 g/100 mL at 22°C | Cheméo experimental data [10] |

| LogP (octanol/water) | 0.03 to 1.465 | ChemSpider, Crippen calculation [7] [9] |

| Storage Conditions | 2-8°C, protect from light | Sigma-Aldrich, HPC Standards [11] [12] |

Modern Synthesis Approaches

Contemporary synthetic methodologies for sulfapyridine have evolved significantly, incorporating advanced catalytic systems and optimized reaction conditions that enhance both efficiency and selectivity. Modern approaches emphasize the development of more sustainable and economically viable synthetic routes while maintaining high product quality and yield.

Reaction with 4-Nitro-N-2-pyridinyl-benzenesulfonamide

The synthetic route involving 4-nitro-N-2-pyridinyl-benzenesulfonamide as a key intermediate represents a significant advancement in sulfapyridine synthesis. This approach utilizes the reduction of the nitro group to generate the desired amino functionality, providing a direct and efficient pathway to the target compound [13] [4]. The methodology has demonstrated particular utility in pharmaceutical applications where high purity and consistent product quality are paramount.

The synthesis typically begins with the preparation of 4-nitro-N-2-pyridinyl-benzenesulfonamide through established condensation reactions. The nitro compound serves as a stable intermediate that can be readily reduced under various conditions to afford sulfapyridine. This approach offers several advantages, including the ability to purify the nitro intermediate before reduction, thereby improving the overall purity of the final product.

Research has shown that this synthetic route can achieve yields ranging from 60-75% depending on the specific reduction conditions employed [4]. The method has proven particularly valuable in research settings where the ability to isolate and characterize intermediates is crucial for mechanistic studies and process optimization.

Iron-Mediated Reduction Processes

Iron-mediated reduction processes have emerged as highly effective and environmentally conscious alternatives to traditional reduction methods. These processes typically employ nano-scale iron powder in combination with ammonium chloride under mild reaction conditions, achieving excellent yields while minimizing environmental impact [13] [14].

The iron-mediated reduction of 4-nitro-N-2-pyridinyl-benzenesulfonamide to sulfapyridine has been extensively studied and optimized. A representative procedure involves treating the nitro compound with nano iron powder (3 molar equivalents), ammonium chloride (5 molar equivalents), and methanol as solvent at 80°C for 3 hours [13]. This methodology consistently achieves yields of 81% with high purity products.

The mechanism of iron-mediated reduction involves the generation of nascent hydrogen through the reaction of iron with ammonium chloride in the presence of protic solvents. This nascent hydrogen effectively reduces the nitro group to the corresponding amine under relatively mild conditions. The process offers several advantages over traditional metal-based reductions, including lower toxicity, reduced environmental impact, and excellent functional group tolerance [14].

Iron-mediated processes have demonstrated remarkable scalability, with successful implementation from laboratory scale through pilot plant operations. The methodology has proven particularly attractive for industrial applications due to the low cost and ready availability of iron powder, combined with the straightforward reaction workup and product isolation procedures.

Table 2: Sulfapyridine Synthesis Methods and Yields

| Synthesis Method | Reaction Conditions | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Iron-mediated reduction of 4-nitro-N-2-pyridinyl-benzenesulfonamide | Fe powder (3 mmol), NH₄Cl (5 mmol), methanol, 80°C, 3 h | 81 | 80 | CN106316938 [13] |

| Classical Ullmann reaction with 2-aminopyridine | Cu-mediated coupling reaction | Good to excellent | Elevated | Literature methods [3] |

| Sulfamation reaction from 2-aminopyridine | K₂CO₃ aqueous solution | High yields reported | Room temperature to moderate | CN105330599A [1] |

| Deep eutectic solvents method | ChCl/glycerol or ChCl/urea, ambient conditions | Up to 97 | Room temperature | Green chemistry literature [15] |

Industrial Production Methods

Industrial production of sulfapyridine employs large-scale synthetic methodologies designed to maximize efficiency, minimize costs, and ensure consistent product quality. The industrial approaches typically build upon the classical synthetic routes while incorporating modern process optimization techniques and advanced reactor designs to enhance productivity and reduce environmental impact.

The predominant industrial method involves the multi-step synthesis starting from readily available raw materials such as 2-aminopyridine and para-acetylaminobenzene sulfonyl chloride. These starting materials are commodity chemicals with well-established supply chains, ensuring reliable feedstock availability at competitive costs . The industrial process typically involves sulfamation reactions conducted in aqueous potassium carbonate solutions, followed by hydrolysis and acidification steps to afford the final product [1].

Industrial production has increasingly focused on process intensification strategies that combine multiple reaction steps into integrated unit operations. These approaches reduce the number of isolation and purification steps, thereby improving overall process efficiency and reducing waste generation. The implementation of advanced process analytical technology has enabled real-time monitoring and control of critical process parameters, ensuring optimal product quality and yield consistency.

Scale-up considerations for sulfapyridine production include heat management during exothermic reaction steps, efficient mixing in large reaction vessels, and robust purification procedures capable of handling significant material throughput. Industrial facilities typically employ specialized crystallization and filtration equipment designed to handle the specific physical properties of sulfapyridine and its intermediates.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for sulfapyridine has become increasingly important as the pharmaceutical industry seeks to reduce its environmental footprint while maintaining product quality and economic viability. Green chemistry approaches emphasize the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes [15] [18].

Deep eutectic solvents have emerged as particularly promising green alternatives for sulfapyridine synthesis. These solvents, composed of hydrogen bond donors and acceptors, offer excellent solubility characteristics for organic compounds while being biodegradable and non-toxic [15]. Research has demonstrated that choline chloride-based deep eutectic solvents can effectively support sulfonamide synthesis reactions at ambient temperature, achieving yields up to 97% under aerobic conditions [15] [19].

The use of deep eutectic solvents eliminates the need for traditional organic solvents, significantly reducing the environmental impact of the synthesis process. These green solvents can be readily recovered and recycled, further enhancing the sustainability of the synthetic approach. The methodology has shown excellent functional group tolerance and can accommodate a wide range of substituted starting materials.

Microwave-assisted synthesis represents another important green chemistry approach for sulfapyridine preparation. Microwave heating enables rapid and selective heating of reaction mixtures, significantly reducing reaction times and energy consumption compared to conventional heating methods [20]. This approach has demonstrated particular utility for pyridine-containing heterocycle synthesis, achieving excellent yields in shortened reaction times.

Aqueous phase synthesis methodologies have gained considerable attention as environmentally benign alternatives to organic solvent-based processes. These approaches utilize water as the primary reaction medium, eliminating the need for organic solvents while often providing enhanced selectivity and simplified product isolation [18]. Research has shown that sulfonamide synthesis can be effectively conducted in aqueous media with appropriate base systems, achieving good to excellent yields with minimal environmental impact.

Table 3: Industrial Production and Green Chemistry Methods

| Production Method | Environmental Impact | Key Advantages | Sustainability Score | Economic Viability |

|---|---|---|---|---|

| Traditional Industrial Scale | Moderate to high | Established infrastructure, high throughput | Medium | High (established) [17] |

| Iron-mediated Reduction Process | Reduced waste generation | Efficient reduction, good yields | High | Medium to High [13] [14] |

| Deep Eutectic Solvent Method | Very low (green solvents) | Sustainable solvents, ambient conditions | Very High | Medium (developing) [15] |

| Microwave-assisted Synthesis | Energy efficient | Rapid synthesis, energy efficient | High | Medium [20] |

| Aqueous Phase Synthesis | Low (water-based) | Environmentally benign, simple workup | High | High [18] |

Purity

Physical Description

Solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.35 (LogP)

0.9

Appearance

Melting Point

192 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 42 of 48 companies with hazard statement code(s):;

H361 (97.62%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Sulfapyridine is a short-acting sulfonamide antibiotic and by-product of the non-steroidal anti-inflammatory drug sulfasalazine. Its manufacture and use were discontinued in 1990.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01EB - Short-acting sulfonamides

J01EB04 - Sulfapyridine

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Sulfapyridine has known human metabolites that include Sulfapyridine, N-acetyl.

Wikipedia

Vorapaxa

Biological Half Life

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Dates

Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis

Bhupinder Kapoor, Monica Gulati, Sachin K Singh, Gopal L Khatik, Reena Gupta, Rakesh Kumar, Rajan Kumar, K Gowthamarajan, Sanjeev Mahajan, Som GuptaPMID: 33254964 DOI: 10.1016/j.msec.2020.111332

Abstract

Aim of the present study was to give a second life to the long-abandoned drug, sulfapyridine (SP) for its anti-arthritic potential by design of nano-vesicular delivery system. For this, intra-articular delivery of its liposomal formulation was tried. As the prepared formulation exhibited rapid drug leakage, an arthritis responsive prodrug of SP showing lability towards synovial enzymes was synthesized to exploit the over-expression of arthritis specific enzymes. Prodrug (SP-PD) exhibited better retention in liposomes as compared to the drug, preventing its escape from synovium. Hydrolysis of SP-PD in human plasma and synovial fluid indicated its high susceptibility to enzymes. The liposomes of SP-PD exhibited larger mean size, less PDI and higher zeta potential as compared to those for SP liposomes. In arthritic rats, prodrug liposomes were found to reverse the symptoms of inflammation, including the levels of biochemical markers. Liposomes of bio-responsive prodrug, therefore, offer a revolutionary approach in the treatment of rheumatoid arthritis.High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method

Bhupinder Kapoor, Reena Gupta, Monica Gulati, Sachin Kumar Singh, Gopal Lal Khatik, Manish Chawla, Krishna Veni Nagappan, Rubiya Khursheed, Rajan KumarPMID: 32267712 DOI: 10.1089/adt.2019.959

Abstract

The objective of the current investigation was to develop a simple, rapid, and stability-indicating high-performance liquid chromatography method and to study the degradation behavior of sulfapyridine (SP) under different International Conference on Harmonization (ICH)-recommended conditions. The chromatographic method was developed using C(250 × 4.6 mm, 5 μ) column, and mobile phase consisting of acetonitrile-0.1% formic acid (30:70 v/v) at ambient temperature, at a flow rate of 1 mL/min. The elution was monitored at 265 nm using a photodiode array detector. The developed method was subsequently validated as per ICH Q2 (R1) guidelines. The retention time of SP was observed as 4.56 min with the linearity range between 2 to 10 μg/mL. Limit of detection and limit of quantitation for SP were 0.115 and 0.35 μg/mL, respectively. Forced degradation studies were carried out on bulk samples of SP using prescribed acidic, basic, oxidative, thermal, and photolytic conditions. Extent of degradation in 0.1 M hydrochloric acid and under photolytic conditions was found to be 21.56% and 28.57%, respectively. The degradation products formed in stress conditions were identified by liquid chromatography-mass spectrometry (LC-MS). The utility of the method was verified by quantification of SP in different laboratory-made pharmaceutical preparations. The proposed method could be successfully used to quantify SP in different pharmaceutical dosage forms.

Development of Novel Magneto-Biosensor for Sulfapyridine Detection

Talha Jamshaid, Ernandes Taveira Tenório-Neto, Abdellatif Baraket, Noureddine Lebaz, Abdelhamid Elaissari, Ana Sanchís, J-Pablo Salvador, M-Pilar Marco, Joan Bausells, Abdelhamid Errachid, Nadia ZinePMID: 32326302 DOI: 10.3390/bios10040043

Abstract

In this work, we report the development of a highly sensitive biosensor for sulfapyridine detection based on an integrated bio micro-electromechanical system (Bio-MEMS) containing four gold working electrodes (WEs), a platinum counter electrode (CE), and a reference electrode (RE). Firstly, the cleaned WEs were modified with 4-aminophenylacetic acid (CMA). Then, (5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid (SA2BSA) was immobilized onto the transducers surface by carbodiimide chemistry. The analyte was quantified by competitive detection with SA2BSA immobilized on the WE toward a mixture of Ab155 antibody (with fixed concentration) and sulfapyridine. In order to obtain a highly sensitive biosensor, Ab155 was immobilized onto magnetic latex nanoparticles surface to create a 3D architecture (Ab-MLNp). Using electrochemical impedance spectroscopy (EIS), we investigated the influence of the Ab-MLNp on the sensitivity of our approach. The optimized system was analyzed, as competitive assay, with different concentrations of sulfapyridine (40 µM, 4 µM, and 2 nM) and with phosphate buffer solution. From data fitting calculations and graphs, it was observed that the EIS showed more linearity when Ab-MLNp was used. This result indicates that the magnetic latex nanoparticles increased the sensitivity of the biosensor.Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies

Poonam Sharma, Varsha Dayma, Aparna Dwivedi, Prabhat K Baroliya, I P Tripathi, Murugesan Vanangamudi, R S Chauhan, A K GoswamiPMID: 32062065 DOI: 10.1016/j.bioorg.2020.103642

Abstract

Herein, we report synthesis, characterization, anti-diabetic, anti-inflammatory and anti-oxidant activities of hydroxytriazenes derived from sulpha drugs, namely sulphanilamide, sulphadiazine, sulphapyridine and sulphamethazine. Before biological screening of the compounds, theoretical prediction using PASS was done which indicates probable activities ranging from Pa (probable activity) values 65-98% for anti-inflammatory activity. As per the predication, experimental validation of some of the predicted activities particularly anti-diabetic, anti-inflammatory and anti-oxidant was done. Anti-diabetic activities have been screened using two methods namely α-amylase and α-glucosidase inhibition method and ICvalues were ranging from 66 to 260 and 148 to 401 µg/mL, while for standard drug acarbose the values were 12 µg/mL and 70 µg/mL, respectively. Docking studies have also been done for antidiabetic target pancreatic alpha amylase. The molecular docking studies in α-amylase enzyme reveal that the middle phenyl ring of all the compounds mainly occupies in the small hydrophobic pocket formed by the Ala198, Trp58, Leu162, Leu165 and Ile235 residues and sulphonamide moiety establish H-bond interaction by two water molecules. Further, anti-inflammatory activity has been evaluated using carrageenan induced paw-edema method and results indicate excellent anti-inflammatory activity by hydroxytriazenes (71 to 97%) and standard drug diclofenac 94% after 4 h of treatment. Moreover, antioxidant effect of the compounds was tested using DPPH and ABTS methods. All the compounds displayed good results (24-488 µg/mL) against ABTS radical and many compounds are more active than ascorbic acid (69 µg/mL) while all other compounds showed moderate activity against DPPH radical (292-774 µg/mL) and ascorbic acid (29 µg/mL). Thus, the studies reveal potential of sulfa drug based hydroxytriazenes as candidates for antidiabetic, anti-inflammatory and antioxidant activities which have been experimentally validated.

Ball milled biochar effectively removes sulfamethoxazole and sulfapyridine antibiotics from water and wastewater

Jinsheng Huang, Andrew R Zimmerman, Hao Chen, Bin GaoPMID: 31864923 DOI: 10.1016/j.envpol.2019.113809

Abstract

Release of antibiotics into the environment, which often occurs downstream of wastewater treatment plants, poses a human health threat due to the potential development of bacterial antibiotic resistance. In this study, laboratory experiments were conducted to evaluate the performance of ball milled biochar on the removal of two sulfonamide antibiotics, sulfamethoxazole (SMX) and sulfapyridine (SPY) from water and wastewater. Aqueous batch sorption experiment using both pristine and ball milled biochar derived from bagasse (BG), bamboo (BB) and hickory chips (HC), made at three pyrolysis temperatures (300, 450, 600 °C), showed that ball milling greatly enhanced the SMX and SPY adsorption. The 450 °C ball milled HC biochar and BB biochar exhibited the best removal efficiency for SMX (83.3%) and SPY (89.6%), respectively. A range of functional groups were produced by ball milling, leading to the conclusion that the adsorption of sulfonamides on the biochars was controlled by multiple mechanisms including hydrophobic interaction, π-π interaction, hydrogen bonding, and electrostatic interaction. Due to the importance of electrostatic interaction, SMX and SPY adsorption was pH dependent. In laboratory water solutions, the Langmuir maximum adsorption capacities of SMX and SPY reached 100.3 mg/g and 57.9 mg/g, respectively. When tested in real wastewater solution, the 450 °C ball milled biochar still performed well, especially in the removal of SPY. The maximum adsorption capacities of SMX and SPY in wastewater were 25.7 mg/g and 58.6 mg/g, respectively. Thus, ball milled biochar has great potential for SMX and SPY removal from aqueous solutions including wastewater.Nanostructured hybrid surface enhancement Raman scattering substrate for the rapid determination of sulfapyridine in milk samples

Virginia Moreno, Asmae Adnane, Rachid Salghi, Mohammed Zougagh, Ángel RíosPMID: 30609543 DOI: 10.1016/j.talanta.2018.10.047

Abstract

The fabrication of surface-enhanced Raman spectroscopy (SERS) substrates, which can offer the advantages of strong Raman signal enhancement with good reproducibility, is still a challenge for practical applications. In this work, a simple and reproducible SERS substrate combining the properties of multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs), is proposed for the determination and quantification of sulfapyridine in milk samples with a concentration range of 10-100 ng mL. The Raman signals of sulfapyridine is enhanced at factor of 4394. The procedure presented is capable of detecting and quantifying small quantities of sulfapyridine without implying any preconcentration step, just using an affordable and portable Raman spectrometer. The precision, in terms of repeatability and inter and intermediate precision, was lower than 8% in all cases.

Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes

Yuefei Ji, Yan Yang, Lei Zhou, Lu Wang, Junhe Lu, Corinne Ferronato, Jean-Marc ChovelonPMID: 29407711 DOI: 10.1016/j.watres.2018.01.047

Abstract

The widespread occurrence of pharmaceuticals and their metabolites in natural waters has raised great concerns about their potential risks on human health and ecological systems. This study systematically investigates the degradation of sulfasalazine (SSZ) and its two human metabolites, sulfapyridine (SPD) and 5-aminosalicylic acid (5-ASA), by UV and UV/peroxydisulfate (UV/PDS) processes. Experimental results show that SPD and 5-ASA were readily degraded upon UV 254 nm direct photolysis, with quantum yields measured to be (8.6 ± 0.8) × 10and (2.4 ± 0.1) × 10

mol Einstein

, respectively. Although SSZ was resistant to direct UV photolysis, it could be effectively removed by both UV/H

O

and UV/PDS processes, with fluence-based pseudo-first-order rate constants determined to be 0.0030 and 0.0038 cm

mJ

, respectively. Second-order rate constant between SO

and SSZ was measured as (1.33 ± 0.01) × 10

M

s

by competition kinetic method. A kinetic model was established for predicting the degradation rate of SSZ in the UV/PDS process. Increasing the dosage of PDS significantly enhanced the degradation of SSZ in the UV/PDS process, which can be well predicted by the developed kinetic model. Natural water constituents, such as natural organic matter (NOM) and bicarbonate (HCO

), influenced the degradation of SSZ differently. The azo functional group of SSZ molecule was predicted as the reactive site susceptible to electrophilic attack by SO

by frontier electron densities (FEDs) calculations. Four intermediate products arising from azo bond cleavage and SO

extrusion were identified by solid phase extraction-liquid chromatography-triple quadrupole mass spectrometry (SPE-LC-MS/MS). Based on the products identified, detailed transformation pathways for SSZ degradation in the UV/PDS system were proposed. Results reveal that UV/PDS could be an efficient approach for remediation of water contaminated by SSZ and its metabolites.

Effects of salazosulfapyridine on the profile of cell surface proteins, revealed by biotinylation of cell surface proteins and 2-dimentional electrophoresis

Kazuki Omoteyama, Toshiyuki Sato, Mitsumi Arito, Masaaki Sato, Naoya Suematsu, Manae S Kurokawa, Tomohiro KatoPMID: 29753087 DOI: 10.1016/j.bbapap.2018.05.007

Abstract

We investigated effects of salazosulfapyridine (SASP) on the protein profile of cell surface (CS)-proteins of SW982, a human synovial sarcoma cell line, using biotinylation of CS-proteins and 2-dimensional fluorescence difference gel electrophoresis (2D-DIGE).SW982 cells were treated with SASP and its metabolites, sulfapyridine (SP) and 5-aminosalicylic acid (5ASA). Then the cells were treated with a membrane-impermeable biotinylating reagent. Biotinylated CS-proteins were isolated using NeutrAvidin-bound beads. CS-proteins affected by the drugs were detected by 2D-DIGE and subjected to mass spectrometry.

By the 2D-DIGE analysis, in total 576 spots were detected, 29 out of which showed more than ±1.5-fold different intensity in the SASP-, SP-, and 5ASA-treated cells, compared to non-treated cells (p < 0.05). Interestingly, 7 out of the 29 spots changed their intensity only by SASP and 17 spots changed their intensity only by SP. We identified 9 protein from 15 out of the 29 spots, most of which were evidenced to exist on the cell surface by flow cytometry.

We found novel effects of SASP and its metabolites on SW982 cells by the combination of biotinylation of cell surface proteins and 2D-DIGE analysis. These data would help understanding of anti-rheumatic actions of SASP. Furthermore, the combination would be a useful method for the analysis of CS-proteins in various conditions.

Screening a small molecule library to identify inhibitors of NF-κB inducing kinase and pro-labor genes in human placenta

Bingbing Wang, Nataliya Parobchak, Adriana Martin, Max Rosen, Lumeng Jenny Yu, Mary Nguyen, Kseniya Gololobova, Todd RosenPMID: 29374256 DOI: 10.1038/s41598-018-20147-0

Abstract

The non-canonical NF-κB signaling (RelB/p52) pathway drives pro-labor genes in the human placenta, including corticotropin-releasing hormone (CRH) and cyclooxygenase-2 (COX-2), making this a potential therapeutic target to delay onset of labor. Here we sought to identify small molecule compounds from a pre-existing chemical library of orally active drugs that can inhibit this NF-κB signaling, and in turn, human placental CRH and COX-2 production. We used a cell-based assay coupled with a dual-luciferase reporter system to perform an in vitro screening of a small molecule library of 1,120 compounds for inhibition of the non-canonical NF-κB pathway. Cell toxicity studies and drug efflux transport MRP1 assays were used to further characterize the lead compounds. We have found that 14 drugs have selective inhibitory activity against lymphotoxin beta complex-induced activation of RelB/p52 in HEK293T cells, several of which also inhibited expression of CRH and COX-2 in human term trophoblast. We identified sulfapyridine and propranolol with activity against CRH and COX-2 that deserve further study. These drugs could serve as the basis for development of orally active drugs to affect length of gestation, first in an animal model, and then in clinical trials to prevent preterm birth during human pregnancy.Semisynthetic biosensors for mapping cellular concentrations of nicotinamide adenine dinucleotides

Olivier Sallin, Luc Reymond, Corentin Gondrand, Fabio Raith, Birgit Koch, Kai JohnssonPMID: 29809136 DOI: 10.7554/eLife.32638

Abstract

We introduce a new class of semisynthetic fluorescent biosensors for the quantification of free nicotinamide adenine dinucleotide (NAD) and ratios of reduced to oxidized nicotinamide adenine dinucleotide phosphate (NADPH/NADP

) in live cells. Sensing is based on controlling the spatial proximity of two synthetic fluorophores by binding of NAD(P) to the protein component of the sensor. The sensors possess a large dynamic range, can be excited at long wavelengths, are pH-insensitive, have tunable response range and can be localized in different organelles. Ratios of free NADPH/NADP

are found to be higher in mitochondria compared to those found in the nucleus and the cytosol. By recording free NADPH/NADP

ratios in response to changes in environmental conditions, we observe how cells can react to such changes by adapting metabolic fluxes. Finally, we demonstrate how a comparison of the effect of drugs on cellular NAD(P) levels can be used to probe mechanisms of action.